5,6-Diphenylimidazo[2,1-b][1,3]thiazole
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Overview
Description
5,6-Diphenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features an imidazo-thiazole core with phenyl groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diphenylimidazo[2,1-b][1,3]thiazole typically involves the cyclocondensation of 5,6-dihydro-4H-1,3-thiazin-2-amine with α-bromoacetophenone in refluxing ethanol, resulting in the formation of the desired imidazo-thiazole core . Another approach involves the oxidative aminocarbonylation of N-propargylthiazol-2-amines followed by dearomative cyclization and proton-shift aromatization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 5,6-Diphenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted imidazo-thiazole derivatives .
Scientific Research Applications
5,6-Diphenylimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of 5,6-Diphenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators.
Pathways Involved: By inhibiting COX and LOX, the compound interferes with the arachidonic acid cascade, which is crucial in the inflammatory response.
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)-2-methyl-5,6-diphenylimidazo[2,1-b][1,3]thiazole
- 3-(4-Chlorophenyl)-5,6-diphenylimidazo[2,1-b][1,3]thiazole
Comparison: 5,6-Diphenylimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern and the resulting biological activities. Compared to its analogs, it may exhibit different pharmacological profiles and potency, making it a valuable compound for further research and development .
Properties
CAS No. |
108979-82-4 |
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Molecular Formula |
C17H12N2S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
5,6-diphenylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C17H12N2S/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)19-11-12-20-17(19)18-15/h1-12H |
InChI Key |
SLGFDUASQHKGRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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